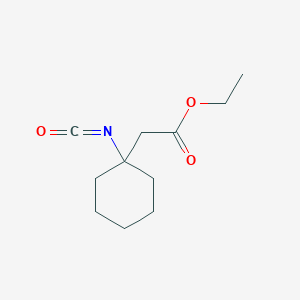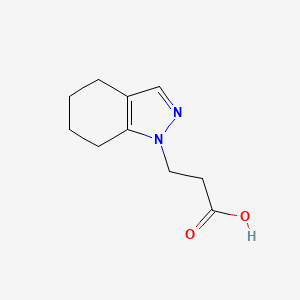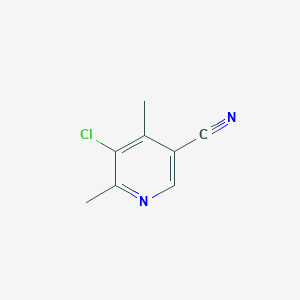
Ethyl (1-isocyanatocyclohexyl)acetate
Overview
Description
Ethyl (1-isocyanatocyclohexyl)acetate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CCOC(=O)CC1(CCCCC1)N=C=O . This indicates that the molecule consists of an ethyl group (CC), an ester group (OC(=O)), a cyclohexyl group (CC1(CCCCC1)), and an isocyanate group (N=C=O).Physical And Chemical Properties Analysis
This compound is a chemical compound with a molecular weight of 211.26 . It is miscible in ethanol, acetone, chloroform, ether, and slightly soluble in water . It is hygroscopic and reacts with water to form acetic acid and alcohol .Scientific Research Applications
Metabolism and Hydrolysis Studies
Studies on related esters, such as ethyl acetate, have explored their metabolism and hydrolysis in biological systems. For instance, Gallaher and Loomis (1975) investigated the hydrolysis of ethyl acetate to ethyl alcohol in rats, revealing rapid in vivo hydrolysis and potential accumulation of ethyl alcohol under high ambient concentrations of ethyl acetate (Gallaher & Loomis, 1975). This research could suggest pathways through which Ethyl (1-isocyanatocyclohexyl)acetate might be metabolized or hydrolyzed in biological contexts, contributing to fields like toxicology or pharmacokinetics.
Anti-inflammatory Properties
Research on ethyl acetate extracts from various plants has demonstrated anti-inflammatory properties, which could indicate potential applications for this compound in developing anti-inflammatory agents. Liu et al. (2012) found that ethyl acetate decreased mRNA expression of inflammatory mediators in activated cells, suggesting anti-inflammatory effects (Liu et al., 2012).
Solvent Efficacy and Toxicity
Ethyl propionate and isopropyl acetate have been identified as potential solvents for gallstone dissolution, with ethyl propionate showing less toxicity and greater efficacy than the commonly used solvent methyl tert-butyl ether (MTBE) (Zakko et al., 1997). This suggests that this compound could be researched for similar applications, considering its structural similarities and potential solvent properties.
CNS Activity and Structure-Activity Relationship
Investigations into the central nervous system (CNS) activity of certain compounds can provide insights into the potential neurological effects or applications of this compound. For example, Szacon et al. (2015) studied N-substituted derivatives of certain compounds for their antinociceptive and serotoninergic activity, indicating potential CNS applications (Szacon et al., 2015).
Hepatoprotective Effects
The ethyl acetate extract of Chaetomium globosum showed hepatoprotective effects by ameliorating biochemical parameters in a study by Awad et al. (2018) (Awad et al., 2018). This indicates that this compound could be explored for its potential hepatoprotective properties in scientific research.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(1-isocyanatocyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)8-11(12-9-13)6-4-3-5-7-11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXVGKUMJMXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290160 | |
| Record name | Ethyl 1-isocyanatocyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890095-51-9 | |
| Record name | Ethyl 1-isocyanatocyclohexaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-isocyanatocyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid](/img/structure/B3164180.png)




![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)







